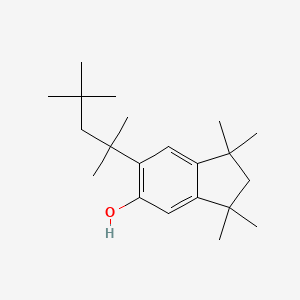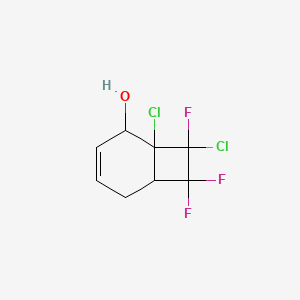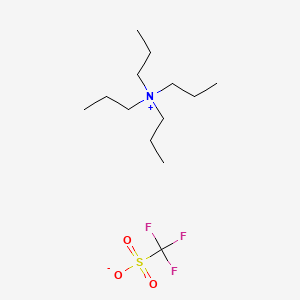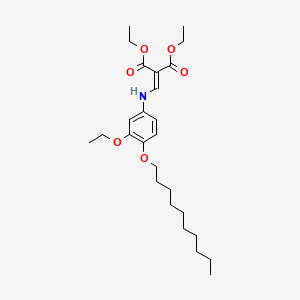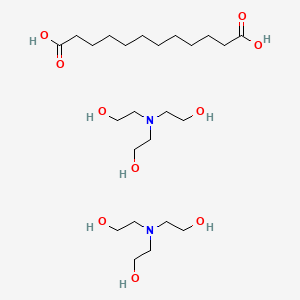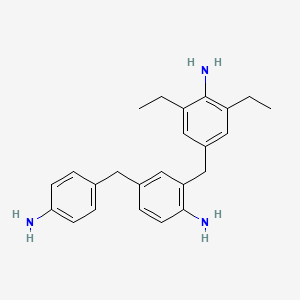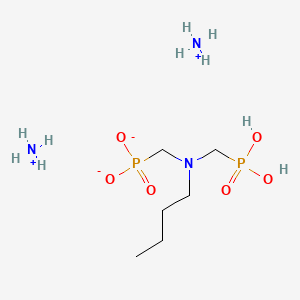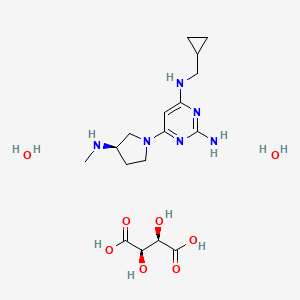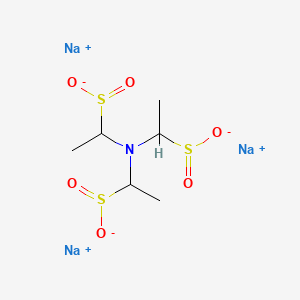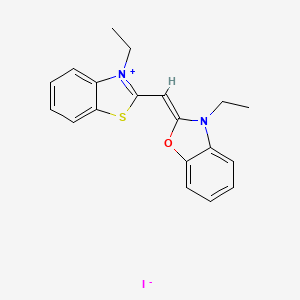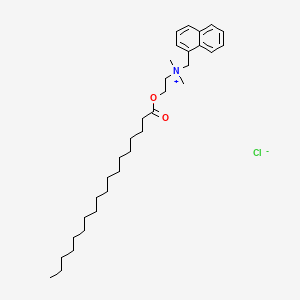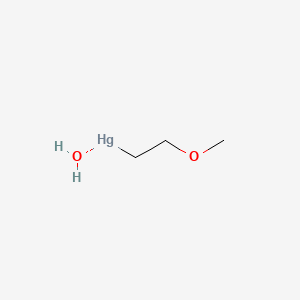
Methoxyethylmercury hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxyethylmercury hydroxide is an organomercury compound characterized by the presence of a methoxyethyl group attached to a mercury atom, which is further bonded to a hydroxide group. Organomercury compounds, including this compound, are known for their significant microbiological activity and have been used in various applications due to their unique chemical properties .
Métodos De Preparación
Methoxyethylmercury hydroxide can be synthesized through the reaction of methoxyethylmercuric acetate with water-soluble salts. The methoxyethylmercuric acetate itself is produced from the reaction of mercuric acetate with ethylene in the presence of methyl alcohol . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Methoxyethylmercury hydroxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: this compound can participate in substitution reactions where the hydroxide group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Methoxyethylmercury hydroxide has been studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Due to its microbiological activity, it has been explored for its potential use in controlling microbial growth.
Medicine: Organomercury compounds have been investigated for their therapeutic properties, although their high toxicity limits their use.
Mecanismo De Acción
The mechanism of action of methoxyethylmercury hydroxide involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to thiol groups in proteins, affecting enzyme activity and cellular metabolism. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Methoxyethylmercury hydroxide can be compared with other organomercury compounds such as:
- Methylmercury chloride
- Ethylmercury hydroxide
- Phenylmercury acetate
These compounds share similar chemical properties but differ in their specific applications and toxicity profiles. This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
13268-82-1 |
|---|---|
Fórmula molecular |
C3H9HgO2 |
Peso molecular |
277.69 g/mol |
Nombre IUPAC |
2-methoxyethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h1,3H2,2H3;;1H2 |
Clave InChI |
VEOBYESSXDIMOJ-UHFFFAOYSA-N |
SMILES canónico |
COCC[Hg].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


